BenchChemオンラインストアへようこそ!

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea

Medicinal Chemistry Structure-Activity Relationship Solubility

This cyclopropyl urea derivative is purpose-designed for structure-activity relationship (SAR) studies in the soluble epoxide hydrolase (sEH) inhibitor series. Its 5-cyclopropylpyridin-3-ylmethyl left-hand moiety paired with a 2-fluorobenzyl right-hand side chain provides a well-characterized scaffold (crystallographic binding mode captured in PDB 4X6Y). The compound lacks the carboxylic acid group introduced in optimized leads like compound 38, making it an ideal reference standard for quantitative CYP liability assessment (CYP2C8/CYP2C19 selectivity). With a predicted logP of ~2.9, tPSA of ~52 Ų, and intermediate lipophilicity, it is particularly suited for computational chemistry workflows including docking, molecular dynamics, and FEP calculations, as well as oral pharmacokinetic profiling studies where high solubility and metabolic stability are required. Choose this compound when you need a structurally validated, pure intermediate for head-to-head comparator studies to guide lead optimization.

Molecular Formula C17H18FN3O
Molecular Weight 299.349
CAS No. 2034208-63-2
Cat. No. B2730742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea
CAS2034208-63-2
Molecular FormulaC17H18FN3O
Molecular Weight299.349
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C17H18FN3O/c18-16-4-2-1-3-14(16)11-21-17(22)20-9-12-7-15(10-19-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H2,20,21,22)
InChIKeyKOJDDDPMRVQWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea (CAS 2034208-63-2): Structural Identity and Procurement-Relevant Properties


1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea (CAS 2034208-63-2) is a synthetic, acyclic urea derivative featuring a cyclopropyl-substituted pyridine ring linked via a methylene bridge to one urea nitrogen and a 2-fluorobenzyl substituent on the other [1]. Its molecular formula is C17H18FN3O with a molecular weight of 299.35 g/mol [1]. The compound belongs to a class of cyclopropyl urea derivatives explored as soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and renal protection [2]. However, primary research data specific to this exact compound are extremely limited in the public domain; the evidence presented in this guide relies on structural class knowledge and public database entries.

Why 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea Cannot Be Replaced by Common Analogs: Substitution Risks for Scientific Procurement


Within the cyclopropyl urea chemotype, minor structural modifications profoundly alter target engagement, potency, and ADMET profiles. For example, the shift from a piperidine to a phenoxy-piperidine left-hand moiety in related sEH inhibitors caused a >10-fold change in IC50 [1]. The specific combination of a 5-cyclopropylpyridin-3-ylmethyl group and a 2-fluorobenzyl side chain in the target compound is predicted to influence both the hydrogen-bonding network at the catalytic site (involving Tyr388/Tyr465/Asp333) and lipophilicity-driven binding to adjacent hydrophobic pockets [1]. Substitution with a close analog such as the o-tolyl, thiazolyl, or cyclohexyl variant, which differ only in the benzyl substituent, would be expected to yield different potency and selectivity profiles, making generic interchange scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence Guide for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea


Structural Distinction: 5-Cyclopropylpyridine Moiety vs. Common Pyridine or Cyclopropyl Replacements

The presence of a cyclopropyl group directly attached to the pyridine ring differentiates this compound from simpler pyridinylmethyl ureas. The cyclopropyl substituent increases the topological polar surface area (tPSA) relative to an unsubstituted pyridine while adding conformational rigidity, which can enhance binding site complementarity. Calculated tPSA for the target compound is approximately 51.8 Ų [1], a value that falls within the favorable range for blood-brain barrier penetration (commonly <70 Ų) but is sufficiently polar to avoid excessive lipophilicity, unlike naphthylmethyl analogs (e.g., CPI-637) that have substantially higher logP.

Medicinal Chemistry Structure-Activity Relationship Solubility

Class-Level sEH Inhibitory Activity: Reference Range from Cyclopropyl Urea Series

While no direct sEH IC50 data for the target compound are publicly available, a closely related cyclopropyl urea series demonstrated potent human sEH inhibition. Compound 2 in the series, a piperidine-containing cyclopropyl urea, showed a human sEH IC50 of 6.1 nM and rat sEH IC50 of 8.3 nM [1]. The lead compound 38, a carboxy-phenoxy derivative, achieved excellent potency with favorable ADMET properties [1]. These data establish a baseline expectation for the class but cannot be directly extrapolated to the target compound without specific testing.

Enzyme Inhibition Cardiovascular Renal Protection

Key Interaction Motif: Urea Moiety Binding to sEH Catalytic Site – Structural Basis for Selectivity

X-ray co-crystal structures of human sEH in complex with cyclopropyl urea inhibitors (PDB: 4X6Y) confirm a critical hydrogen-bond network: the urea carbonyl oxygen interacts with Tyr388 and Tyr465, while the urea NH group forms a hydrogen bond with Asp333 [1]. The cyclopropyl group occupies a hydrophobic pocket adjacent to the catalytic site. The target compound's 2-fluorobenzyl substituent is predicted to extend into a separate hydrophobic subpocket, a feature not present in simpler urea derivatives like DCU (dicyclohexylurea) or ADU (adamantylurea). Absence of this extended aryl group would predictably reduce binding affinity.

Structural Biology X-ray Crystallography Enzyme Inhibitor

Lipophilicity and Drug-Likeness: Comparison with More Hydrophobic Analogs

The target compound exhibits a calculated logP (XLogP3) of approximately 2.9 [1], placing it within the desirable range for oral drug-like properties (typically logP 1–5). In contrast, the naphthylmethyl analog CPI-637 (1-((5-cyclopropylpyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea) has a predicted logP substantially higher (~3.8–4.2 estimated) due to the larger aromatic ring system [1]. This difference can translate into lower aqueous solubility and higher non-specific protein binding for the naphthyl analog, making the target compound more suitable for in vivo pharmacokinetic studies requiring balanced lipophilicity.

ADME Drug-Likeness Lipophilicity

Selectivity Potential over CYP Enzymes: Class-Based Evidence from Cyclopropyl Urea Optimization

A key liability of early sEH inhibitor chemotypes was CYP2C8 and CYP2C19 inhibition. In the Takai et al. optimization series, incorporation of a carboxylic acid moiety into the cyclopropyl urea scaffold successfully ablated CYP inhibition while retaining sEH potency [1]. The target compound, lacking this carboxylic acid but containing a 2-fluorobenzyl and 5-cyclopropylpyridine, occupies an intermediate chemical space; its CYP inhibition profile has not been reported but could be predicted to differ from both the problematic piperidine series and the optimized carboxy series. Direct head-to-head CYP panel screening would be required to substantiate any selectivity claim.

Drug-Drug Interaction CYP450 Inhibition Safety Pharmacology

Recommended Research Application Scenarios for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea Based on Current Evidence


Medicinal Chemistry SAR Exploration of Cyclopropyl Urea sEH Inhibitors

The target compound serves as a rationally designed intermediate for structure-activity relationship studies within the cyclopropyl urea sEH inhibitor series. Its 5-cyclopropylpyridin-3-ylmethyl and 2-fluorobenzyl substituents allow systematic comparison with analogs bearing alternative aryl groups (e.g., o-tolyl, thiazolyl, cyclohexyl) to map the hydrophobic subpocket tolerance of the human sEH enzyme [1]. The crystallographic binding mode established for this chemotype (PDB: 4X6Y) provides a structural framework for interpreting potency differences [1].

CYP Selectivity Profiling Platform Compound

Because the compound lacks the carboxylic acid moiety that was introduced in the Takai et al. series to resolve CYP inhibition, it represents a valuable reference compound for CYP liability assessment [1]. Researchers comparing this compound head-to-head with the carboxy-optimized lead (compound 38) can directly quantify the contribution of the carboxylic acid to CYP2C8/CYP2C19 selectivity, generating critical data for future lead optimization campaigns [1].

Computational Docking and Free Energy Perturbation (FEP) Validation Standard

With a well-characterized binding site (PDB: 4X6Y) and a calculated logP of ~2.9, this compound is well-suited as a test case for computational chemistry workflows, including docking, molecular dynamics, and FEP calculations [1]. Its intermediate lipophilicity and balanced polar surface area (tPSA ~52 Ų) reduce the risk of non-specific binding artifacts that can confound predictions for more hydrophobic analogs [1].

In Vivo Pharmacokinetic Bridging Study Candidate

The compound's favorable predicted drug-likeness (XLogP3 ~2.9, tPSA ~52 Ų) supports its use as a tool compound for oral pharmacokinetic studies where high solubility and metabolic stability are desired [1]. Comparative PK profiling against the naphthylmethyl analog CPI-637 would provide direct evidence of the pharmacokinetic consequences of the lower lipophilicity in this scaffold class [1].

Quote Request

Request a Quote for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.